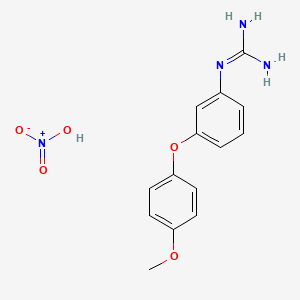

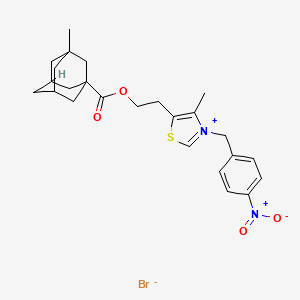

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

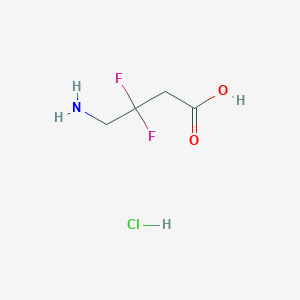

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, also known as ZD7288, is a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels play a crucial role in the regulation of neuronal excitability, cardiac pacemaking, and other physiological processes. ZD7288 has been widely used as a research tool to study the function and pharmacology of HCN channels.

Scientific Research Applications

Synthesis of Diverse Guanidines

Guanidines are a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . The compound “1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate” could potentially be used in the synthesis of diverse N, N ′-disubstituted guanidines .

Organocatalysis

Guanidines also serve as valuable scaffolds in organocatalysis . This compound could potentially be used in catalytic processes to speed up chemical reactions.

Precursors for Heterocycles

Guanidines are often used as precursors for the synthesis of heterocycles . These are cyclic compounds that contain atoms of at least two different elements.

Biological Applications

Guanidines have found application in a diversity of biological activities . They are present in many natural products and compounds of medicinal interest .

DNA Minor Groove Binders

Some guanidines act as DNA minor groove binders . They can interact with the minor groove of DNA, influencing its structure and function.

Kinase Inhibitors

Guanidines can act as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, guanidines can influence various biological processes.

α2-Noradrenaline Receptors Antagonists

Guanidines can act as α2-noradrenaline receptors antagonists . These receptors are a class of G protein-coupled receptors that are targets for norepinephrine.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[3-(4-methoxyphenoxy)phenyl]guanidine;nitric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELMSEZLIYUCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2652576.png)

![2-Amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2652578.png)

![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)

![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)